

# Application Notes and Protocols for Sensory Panel Evaluation of Pomarose

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## Compound of Interest

Compound Name: Pomarose

Cat. No.: B12675126

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## Introduction

**Pomarose** is a high-impact captive odorant, a synthetic double-unsaturated ketone, patented by Givaudan.[1] It does not occur in nature and is prized in the fragrance industry for its potent and complex aroma profile.[1] Characterized by a powerful fruity and rosy scent, it also possesses distinct nuances of apple, plum, and raisin.[1][2][3][4] The characteristic odor is almost entirely attributed to the (2E,5Z)-stereoisomer.[1] Given its unique and potent sensory properties, a standardized protocol for its evaluation is crucial for consistent characterization and application in research and product development.

These application notes provide a detailed protocol for the sensory panel evaluation of **Pomarose**, designed to ensure robust and reproducible data collection. The protocol covers panelist selection and training, sample preparation, and specific sensory evaluation techniques. Additionally, this document outlines the fundamental olfactory signaling pathway initiated by odorants like **Pomarose**.

## Chemical and Physical Properties of Pomarose

A comprehensive understanding of **Pomarose**'s properties is essential for its proper handling and evaluation.

| Property          | Value  | Reference       |
|-------------------|--|-----------------|
| IUPAC Name        | (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one     | [1]             |
| CAS Number        | 357650-26-1                                    | [1][4][5]       |
| Molecular Formula | C11H18O  | [1][4]          |
| Molar Mass        | 166.264 g·mol <sup>-1</sup>                    | [1]             |
| Appearance        | Colorless to pale yellow clear liquid (est.)   | [4][5]          |
| Odor Profile      | Fruity, rose, apple, plum, raisin, dried fruit | [1][2][3][4][5] |
| Odor Threshold    | 0.5 ng/L in air                                | [1]             |
| Boiling Point     | 236.15 °C @ 760.00 mm Hg (est.)                | [4][5]          |
| Solubility        | Soluble in alcohol; Insoluble in water         | [4][5]          |

## Experimental Protocols

### Sensory Panel Selection and Training

Objective: To establish a panel of trained assessors capable of consistently and accurately evaluating the sensory characteristics of **Pomarose**.

Materials:

- A pool of potential panelists (minimum 20)
- Odor-free evaluation room with controlled temperature and ventilation
- Reference odor standards (e.g., phenylethyl alcohol for 'rose', ethyl 2-methylbutyrate for 'fruity/apple', plum and raisin essential oils)

- **Pomarose** solutions at varying concentrations in an appropriate solvent (e.g., dipropylene glycol or ethanol)
- Odor-free smelling strips (blotters)[6]
- Data collection forms or software

Procedure:

- Recruitment and Screening:
  - Recruit individuals with a keen interest in sensory evaluation and no known olfactory disorders.
  - Screen for olfactory acuity using a standardized odor identification test.
- Training:
  - Familiarize panelists with the basic principles of sensory evaluation.[6][7]
  - Introduce the characteristic aroma profile of **Pomarose** and the reference standards.
  - Conduct multiple training sessions where panelists practice identifying and rating the intensity of the primary odor attributes (fruity, rosy, apple, plum, raisin) in **Pomarose** samples.
  - Assess panelist performance for consistency and repeatability. Select a final panel of 8-12 trained assessors.

## Sample Preparation and Presentation

Objective: To prepare and present **Pomarose** samples in a standardized manner to minimize bias.

Materials:

- **Pomarose** (ensure high purity of the (2E,5Z)-stereoisomer)
- High-purity solvent (e.g., dipropylene glycol, ethanol)

- Volumetric flasks and pipettes
- Amber glass vials with screw caps
- Odor-free smelling strips (blotters)
- Coding labels

#### Procedure:

- Dilution: Prepare a stock solution of **Pomarose** in the chosen solvent. Create a series of dilutions at concentrations relevant to the intended application. A starting concentration of 1.00% in dipropylene glycol is often used for initial characterization.[4][5]
- Blotter Preparation: Dip the smelling strips to a depth of 1 inch into the **Pomarose** solutions. [6] Allow the solvent to evaporate for a consistent period before evaluation.
- Coding and Randomization: Assign three-digit random codes to each sample to blind the panelists.[8] The order of sample presentation should be randomized for each panelist to avoid order effects.[6]
- Presentation: Present the coded blotters to the panelists in a controlled environment.

## Sensory Evaluation Methodology: Descriptive Analysis

Objective: To qualitatively and quantitatively describe the sensory profile of **Pomarose**.

#### Procedure:

- Evaluation Environment: Conduct the evaluation in individual sensory booths that are well-ventilated and free from extraneous odors.
- Evaluation Technique:
  - Instruct panelists to smell the prepared blotters from a standardized distance.
  - Panelists should evaluate the odor profile at different time points (e.g., initial impression, after 5 minutes, after 30 minutes) to assess the evolution of the fragrance.[6]

- Data Collection:
  - Panelists will rate the intensity of predefined sensory attributes (e.g., fruity, rosy, apple, plum, raisin, overall intensity) on a structured scale (e.g., a 15-point intensity scale).
  - Provide space for panelists to record any other perceived aroma nuances or comments.
- Data Analysis:
  - Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the sensory profile of **Pomarose** and to assess panelist performance.

## Quantitative Data Summary

The following table structure should be used to summarize the quantitative data from the descriptive analysis.

Table 1: Mean Intensity Ratings of **Pomarose** Sensory Attributes

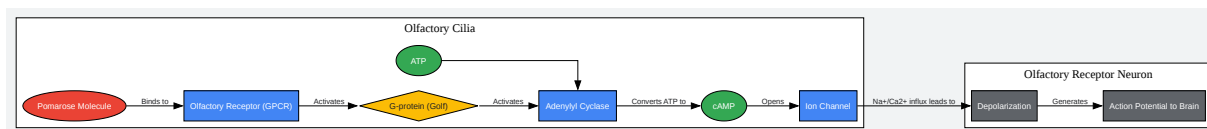
| Sensory Attribute | Mean Intensity (0-15 scale) | Standard Deviation |
|-------------------|-----------------------------|--------------------|
| Fruity            |                             |                    |
| Rosy              |                             |                    |
| Apple             |                             |                    |
| Plum              |                             |                    |
| Raisin            |                             |                    |
| Overall Intensity |                             |                    |

## Visualizations

### Olfactory Signaling Pathway

The perception of odorants like **Pomarose** is initiated by a complex signaling cascade within the olfactory system. This process begins with the binding of the odorant molecule to specific G

protein-coupled receptors (GPCRs) on the surface of olfactory receptor neurons.[9][10][11][12] This binding event triggers a series of intracellular events, ultimately leading to the generation of an electrical signal that is transmitted to the brain for processing.[13][14]

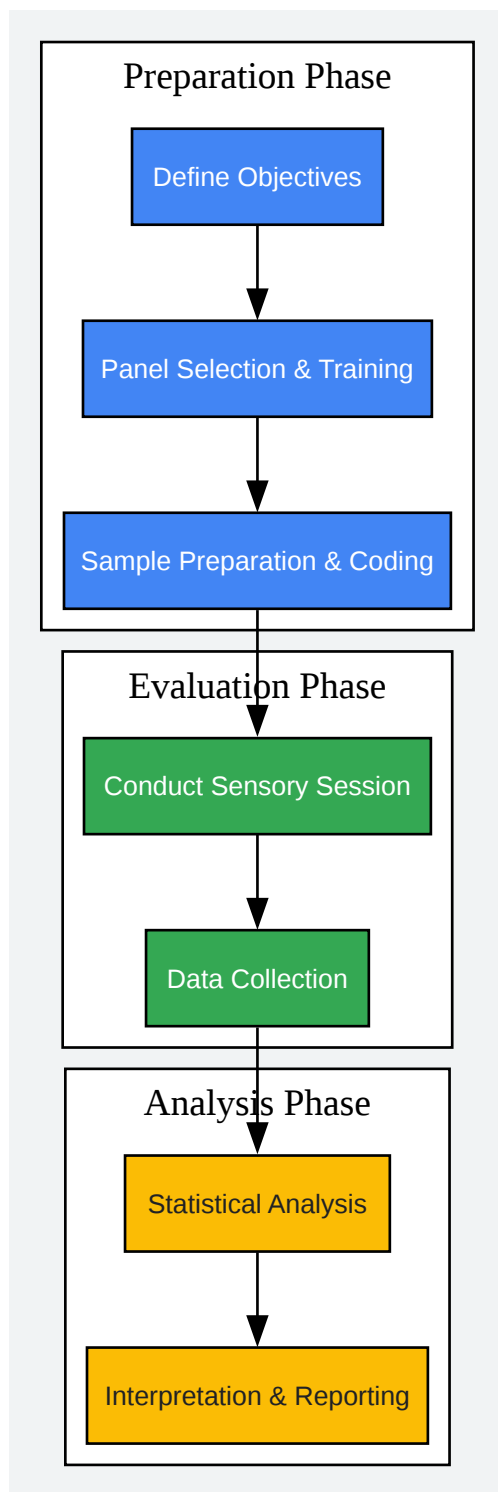


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Caption: Olfactory signal transduction cascade initiated by an odorant molecule.

## Sensory Evaluation Workflow

The successful sensory evaluation of **Pomarine** relies on a structured and logical workflow, from initial planning to final data analysis. This ensures that the results are reliable, repeatable, and free from bias.



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Caption: Workflow for the sensory panel evaluation of **Pomarose**.

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